molecular formula C14H12ClN3O2 B5741236 2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol

2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B5741236
M. Wt: 289.71 g/mol
InChI Key: MJJNFWIYRVNDBQ-UHFFFAOYSA-N
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Description

    Starting Materials: The pyrazolo[1,5-a]pyrimidine intermediate and methoxymethyl chloride.

    Reaction Conditions: The reaction is typically performed in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

  • Final Product Formation

      Starting Materials: The intermediate from the previous step and appropriate reagents to introduce the hydroxyl group at the 7-position.

      Reaction Conditions: This step may involve oxidation or substitution reactions under controlled conditions.

  • Industrial Production Methods

    Industrial production of 2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions

    • Formation of the Pyrazolo[1,5-a]pyrimidine Core

        Starting Materials: 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate.

        Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazolo[1,5-a]pyrimidine intermediate.

    Chemical Reactions Analysis

    Types of Reactions

    2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

      Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

      Reduction: The 4-chlorophenyl group can be reduced to a phenyl group.

      Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

      Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).

      Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.

    Major Products

      Oxidation: Formation of 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-one.

      Reduction: Formation of 2-(phenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol.

      Substitution: Formation of 2-(4-substituted phenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol.

    Scientific Research Applications

    2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

      Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

      Industry: Utilized in the development of new materials with specific chemical properties.

    Mechanism of Action

    The mechanism of action of 2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

    Comparison with Similar Compounds

    Similar Compounds

      2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol: Lacks the methoxymethyl group, which may affect its biological activity.

      2-(4-Methylphenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.

      2-(4-Chlorophenyl)-5-(ethoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol: Has an ethoxymethyl group instead of a methoxymethyl group, which may influence its reactivity.

    Uniqueness

    2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to the combination of the 4-chlorophenyl and methoxymethyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

    Properties

    IUPAC Name

    2-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H12ClN3O2/c1-20-8-11-6-14(19)18-13(16-11)7-12(17-18)9-2-4-10(15)5-3-9/h2-7,17H,8H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MJJNFWIYRVNDBQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H12ClN3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    289.71 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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